Cas no 2411333-16-7 ((E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide)

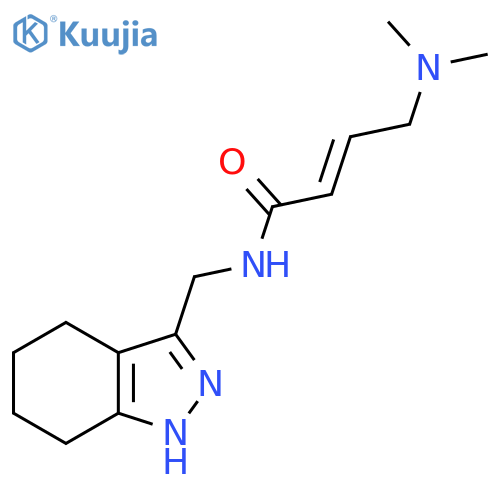

2411333-16-7 structure

商品名:(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide

CAS番号:2411333-16-7

MF:C14H22N4O

メガワット:262.350682735443

CID:5359228

(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide 化学的及び物理的性質

名前と識別子

-

- (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide

- Z3995705847

- (2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide

-

- インチ: 1S/C14H22N4O/c1-18(2)9-5-8-14(19)15-10-13-11-6-3-4-7-12(11)16-17-13/h5,8H,3-4,6-7,9-10H2,1-2H3,(H,15,19)(H,16,17)/b8-5+

- InChIKey: SOLACFHMJVFPRH-VMPITWQZSA-N

- ほほえんだ: O=C(/C=C/CN(C)C)NCC1C2=C(CCCC2)NN=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 61

(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7464365-0.05g |

(2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide |

2411333-16-7 | 90% | 0.05g |

$246.0 | 2023-07-09 | |

| 1PlusChem | 1P02979P-50mg |

(2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide |

2411333-16-7 | 90% | 50mg |

$356.00 | 2024-05-22 | |

| Enamine | EN300-26599406-0.05g |

(2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide |

2411333-16-7 | 95.0% | 0.05g |

$246.0 | 2025-03-11 |

(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

2411333-16-7 ((E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量